molecular formula C25H30N2O7 B257917 N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine

Cat. No. B257917
M. Wt: 470.5 g/mol
InChI Key: WBBYDPLMLYELBP-FIKIJFGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine, also known as TG100801, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, and has been the subject of numerous scientific research studies.

Mechanism of Action

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine works by inhibiting the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in a variety of cellular processes including cell growth, proliferation, and survival. By inhibiting PI3K, N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine can help to prevent the growth and spread of cancer cells, reduce inflammation, and inhibit viral replication.
Biochemical and Physiological Effects
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, reduce inflammation in animal models of inflammatory disease, and inhibit the replication of several viruses including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of PI3K in cellular processes and for developing new drugs that target this pathway. However, one limitation of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine is that it can be difficult to synthesize and is relatively expensive compared to other PI3K inhibitors.

Future Directions

There are several potential future directions for research on N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine. One area of interest is the development of new drugs that target PI3K and other related pathways, which could have therapeutic applications for a variety of diseases including cancer, inflammatory diseases, and viral infections. Another potential direction is the development of new synthetic methods for N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine that are more efficient and cost-effective than current methods. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine and its potential applications in medicine.

Synthesis Methods

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine can be synthesized by reacting 7-hydroxy-4-methylcoumarin with 2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromene-6-carboxylic acid, followed by acylation with glycine and isoleucine. The resulting compound is a white powder with a molecular weight of 609.7 g/mol.

Scientific Research Applications

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine has been the subject of numerous scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.

properties

Product Name

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine

Molecular Formula

C25H30N2O7

Molecular Weight

470.5 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-[[2-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C25H30N2O7/c1-7-11(2)21(24(30)31)27-20(29)10-26-19(28)9-18-13(4)17-8-16-12(3)15(6)33-22(16)14(5)23(17)34-25(18)32/h8,11,21H,7,9-10H2,1-6H3,(H,26,28)(H,27,29)(H,30,31)/t11-,21+/m1/s1

InChI Key

WBBYDPLMLYELBP-FIKIJFGZSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C3C(=C2)C(=C(O3)C)C)C)OC1=O)C

SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC(=C3C)C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C3C(=C2)C(=C(O3)C)C)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.